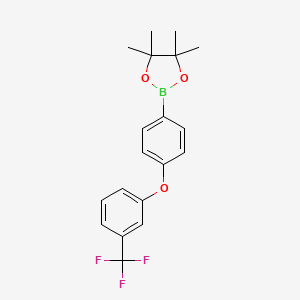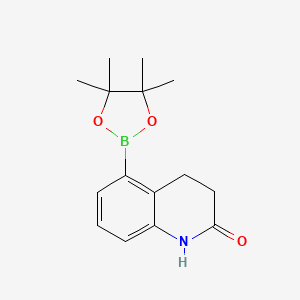
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride typically involves the reaction of 1-methylpiperidine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 1-methylpiperidine and 4-methylbenzenesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under certain conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.
Reduction: Formation of cyclohexane derivatives with sulfonate groups.
科学的研究の応用
Chemistry
In chemistry, (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of sulfonate groups with biological molecules. It may also be used in the development of new pharmaceuticals or as a reagent in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The sulfonate group is known to enhance the solubility and bioavailability of certain drugs.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate
- (1-Methylpiperidin-4-yl) 4-chlorobenzenesulfonate
- (1-Methylpiperidin-4-yl) 4-nitrobenzenesulfonate
Uniqueness
(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is unique due to the presence of both a piperidine ring and a sulfonate group, which confer distinct chemical properties. The methyl group on the aromatic ring further modifies its reactivity and solubility, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-11-3-5-13(6-4-11)18(15,16)17-12-7-9-14(2)10-8-12;/h3-6,12H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESCXNJLJJBXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8063046.png)





![tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate](/img/structure/B8063089.png)
![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)

![(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid](/img/structure/B8063111.png)

![tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate](/img/structure/B8063114.png)


